3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[3-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-25-22(31)28(16-6-7-16)20(24-25)15-8-11-26(12-9-15)19(29)10-13-27-14-23-18-5-3-2-4-17(18)21(27)30/h2-5,14-16H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXAHCFBQTZKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, a piperidine ring, and a cyclopropyl substituent. The presence of the 1,2,4-triazole moiety is notable for its role in enhancing biological activity through specific interactions with biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action:
- Inhibition of Kinases : Many triazole-containing compounds act as inhibitors of various kinases. For instance, studies have shown that triazoles can effectively inhibit CSNK2A2, a kinase involved in multiple cellular processes including proliferation and survival .
- Antiviral Activity : The compound's structural analogs have demonstrated antiviral properties against β-coronaviruses such as SARS-CoV-2. The introduction of the triazole group has been linked to improved binding affinity and metabolic stability .
- Anticancer Properties : Some derivatives have shown potent activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways involving CDK and ARK5 kinases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a triazole derivative against SARS-CoV-2. The compound exhibited significant inhibition with an EC50 value indicating high potency against viral replication pathways. This highlights the potential for developing antiviral therapies based on this scaffold.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer properties of quinazolinone derivatives. The compound demonstrated effective inhibition of tumor growth in vitro and in vivo models through mechanisms involving cell cycle arrest and apoptosis induction.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Structure
The compound features a quinazolinone core linked to a piperidine ring and a triazole moiety. The cyclopropyl group enhances its steric properties, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of quinazolinones and triazoles exhibit significant antimicrobial activity. The compound has shown potential against various pathogens:
- Antifungal Activity : Similar triazole compounds have demonstrated antifungal properties with Minimum Inhibitory Concentrations (MIC) significantly lower than conventional antifungals like fluconazole .
- Antibacterial Activity : Studies have reported that compounds with similar structures exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values up to 16 times lower than ampicillin against resistant strains .
Anticancer Potential
Quinazolinone derivatives are known for their anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research into related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo .
Anti-inflammatory Effects
Compounds containing quinazolinone and triazole moieties have been studied for their anti-inflammatory effects. Some derivatives have been shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
Synthetic Routes
The synthesis of the compound typically involves multiple steps:
- Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
- Piperidine Integration : The piperidine ring is introduced via nucleophilic substitution reactions on appropriate precursors.
- Quinazolinone Formation : Quinazolinones can be synthesized through condensation reactions involving anthranilic acid derivatives or similar starting materials.
Reaction Conditions
Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), with temperatures ranging from room temperature to 100°C depending on the specific reaction conditions .
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various quinazolinone derivatives against a panel of bacteria and fungi using the broth microdilution method. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential of this compound class in addressing antibiotic resistance issues .
Study 2: Anticancer Activity Investigation
In vitro studies on related quinazolinone derivatives demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 3: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of triazole-containing compounds showed a reduction in pro-inflammatory cytokines in animal models of arthritis. This suggests that similar compounds could be developed for therapeutic use in chronic inflammatory conditions .
Q & A
Q. What are the common synthetic pathways for synthesizing this compound, and what are their limitations?
The synthesis typically involves multi-step reactions:
- Step 1 : Alkylation of quinazolinone derivatives with halogenated intermediates (e.g., 3-halo-1-arylpropan-1-one) to form the propyl linker .
- Step 2 : Cyclization with hydrazine derivatives or triazole precursors to construct the 1,2,4-triazole-piperidine moiety .
- Limitations : Existing methods often require metal catalysts (e.g., copper), lengthy reaction times, and generate intermediates that complicate purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To verify proton/carbon environments in the quinazolinone and triazole rings .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Stability studies should include:
- Stress Testing : Expose the compound to extreme pH (2–12), elevated temperatures (40–80°C), and UV light to monitor degradation via HPLC .
- Solution Stability : Measure solubility in common solvents (DMSO, ethanol) and track precipitation or decomposition over 24–72 hours .
Advanced Research Questions
Q. What methodological strategies optimize the synthesis yield while minimizing side reactions?
Advanced approaches include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Flow Chemistry : Continuous reaction systems improve heat/mass transfer, reducing side products like hydrolyzed intermediates .
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model binding affinities to enzymes (e.g., kinases) using software like GROMACS or AutoDock .
- Machine Learning (ML) : Train models on existing quinazolinone bioactivity data to prioritize synthesis targets .
Q. What experimental designs resolve contradictions between purity and yield in scaled-up synthesis?
- Orthogonal Optimization : Separate steps for maximizing yield (e.g., excess reagents) and purity (e.g., gradient column chromatography) .
- Quality-by-Design (QbD) : Define a design space where critical process parameters (CPPs) meet predefined quality targets .
- Byproduct Analysis : Use LC-MS to identify impurities and modify reaction conditions (e.g., lower temperature) to suppress their formation .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- In Vitro Assays : Measure inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based kinetic assays .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics : Track metabolic pathway disruptions via LC-MS/MS to identify secondary targets .
Q. What strategies improve the selectivity of catalytic systems for synthesizing stereoisomers of this compound?
- Chiral Catalysts : Use organocatalysts (e.g., proline derivatives) or metal-organic frameworks (MOFs) to enforce stereochemical control .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with enantioselective enzymes to convert undesired isomers .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) can stabilize transition states favoring specific stereoisomers .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Standardize Protocols : Use validated cell lines (e.g., ATCC) and control compounds to normalize inter-lab variability .
- Dose-Response Curves : Calculate EC50/IC50 values across multiple replicates to distinguish assay noise from true outliers .
- Meta-Analysis : Compare results with structurally similar quinazolinones to identify trends in structure-activity relationships (SAR) .
Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?
- X-Ray Diffraction (XRD) : Determine crystallinity and polymorphic forms .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration profiles .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
